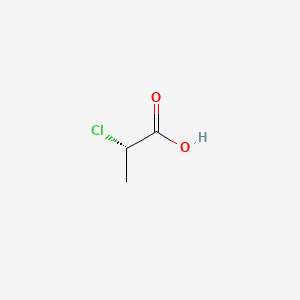

(S)-(-)-2-Chloropropionic acid

Description

(S)-2-chloropropanoic acid is a monocarboxylic acid that is propanoic acid substituted at position 2 by a chloro group (the S-enantiomer). It has a role as a neurotoxin. It is a monocarboxylic acid and a chlorocarboxylic acid. It derives from a propionic acid. It is a conjugate acid of a (S)-2-chloropropanoate.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896915 | |

| Record name | (2S)-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28554-00-9, 29617-66-1 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2S)-2-Chloropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29617-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028554009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropionic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029617661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-chloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-chloro-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCC7J322CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-(-)-2-Chloropropionic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(-)-2-Chloropropionic acid, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies, and presents logical workflows to facilitate a deeper understanding of this important chiral intermediate.

Core Physicochemical Data

This compound is a chiral carboxylic acid with the molecular formula C₃H₅ClO₂.[1] At room temperature, it exists as a colorless to light yellow liquid with a pungent odor.[2][3] It is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[4][5] The following tables summarize its key physicochemical properties based on available literature data.

Table 1: Identification and Structural Information

| Parameter | Value |

| CAS Number | 29617-66-1 |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| SMILES String | C--INVALID-LINK--C(O)=O |

| InChI Key | GAWAYYRQGQZKCR-REOHCLBHSA-N |

Table 2: Thermodynamic Properties

| Parameter | Value | Conditions |

| Melting Point | 4 °C | |

| Boiling Point | 77 °C | at 10 mmHg |

| 187 - 189 °C | at 760 mmHg | |

| Flash Point | 107 °C / 224.6 °F | Closed Cup |

| Vapor Pressure | 5 hPa | at 20 °C |

| 7.01 mmHg | at 25 °C |

Table 3: Physical and Chemical Properties

| Parameter | Value | Conditions |

| Density | 1.249 g/mL | at 25 °C |

| Refractive Index (n20/D) | 1.434 - 1.436 | at 20 °C |

| pKa | 2.83 | at 25 °C |

| Solubility | Soluble in water | |

| Optical Activity [α]25/D | -14° to -14.5° | neat |

| LogP | 0.82 | at 20.5 °C |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property are not exhaustively available in the public domain. The presented values are generally accepted literature values. However, standard analytical chemistry methodologies would be employed for their determination. For instance, melting and boiling points are typically determined by differential scanning calorimetry (DSC) or using a capillary melting point apparatus and a distillation setup under controlled pressure, respectively. Density is measured using a pycnometer or a digital density meter.

More detailed procedures are available for the synthesis of this compound. The primary methods include chemical resolution of the racemic mixture, bioenzymatic resolution, and asymmetric synthesis.[5][8] A common laboratory-scale synthesis involves the diazotization of L-alanine.[11]

Protocol: Synthesis of this compound from L-Alanine

This method involves the stereospecific substitution of the amino group in L-alanine with a chlorine atom.

-

Dissolution: L-alanine is dissolved in a solution of hydrochloric acid.

-

Diazotization: The solution is cooled, and a nitrosylating agent (e.g., sodium nitrite (B80452) or nitrosyl chloride) is added slowly while maintaining a low temperature. This in-situ formation of nitrous acid leads to the diazotization of the primary amine.

-

Substitution: The diazonium salt intermediate is unstable and decomposes, with the diazonium group being replaced by a chloride ion from the hydrochloric acid solvent.

-

Extraction: The resulting this compound is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane).

-

Purification: The organic extract is dried over an anhydrous drying agent (e.g., calcium chloride), filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.[8][12][13]

Visualized Workflows

The synthesis of this compound can be visualized to better understand the chemical transformations. The following diagrams, generated using the DOT language, illustrate the key synthesis pathways.

Caption: Overview of synthesis routes for this compound.

Caption: Step-wise workflow for the synthesis from L-Alanine.

Concluding Remarks

This guide provides essential physicochemical data and procedural insights into this compound. The tabulated data offers a quick reference for its properties, while the outlined synthesis protocol and visualized workflows provide a practical understanding of its preparation. This information is intended to support research and development activities where this chiral molecule is of interest.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. (S)-(-)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 29617-66-1 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. (-)-2-Chloropropanoic acid | CAS#:29617-66-1 | Chemsrc [chemsrc.com]

- 11. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

(S)-(-)-2-Chloropropionic acid CAS number 29617-66-1 details

CAS Number: 29617-66-1

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(-)-2-Chloropropionic acid, a pivotal chiral building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

Chemical and Physical Properties

This compound, also known as L-α-Chloropropionic acid, is a colorless to light yellow liquid.[1][2][3] It is a chiral carboxylic acid that serves as a versatile intermediate in asymmetric synthesis.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | [5][6] |

| Molecular Weight | 108.52 g/mol | [1][5][7] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Melting Point | 4 °C (39.2 °F) | [8] |

| Boiling Point | 77 °C at 10 mmHg | [1][9] |

| 187 °C at 760 mmHg | [8] | |

| Density | 1.249 g/mL at 25 °C | [1][9] |

| Refractive Index (n20/D) | 1.4347 | [1] |

| Optical Activity ([α]25/D) | -14°, neat | [1] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [1][8] |

| Solubility | Soluble in water | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ: 1.66 (d, 3H, J=6.7), 4.40 (q, 1H, J=6.7), 12.0 (s, 1H) | [10] |

| ¹³C NMR (CDCl₃) | δ: 20.9, 52.0, 176.0 | [10][11] |

| Infrared (IR) | Available in the NIST WebBook | [6] |

| Mass Spectrometry (MS) | Available in the NIST WebBook | [12] |

Synthesis of this compound

The enantiomerically pure this compound is commonly synthesized from the readily available chiral precursor, L-alanine, via a diazotization reaction.[10][13] This method is favored for its high yield and retention of stereochemistry.[14] Alternative methods include the resolution of racemic 2-chloropropionic acid using chiral resolving agents or enzymatic methods.[5][15]

Experimental Protocol: Synthesis from L-Alanine

This protocol is adapted from the procedure described in Organic Syntheses.[10]

Materials:

-

(S)-Alanine (L-alanine)

-

5 N Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Diethyl Ether

-

Sodium Carbonate

-

Saturated Brine

-

Anhydrous Calcium Chloride

Procedure:

-

Diazotization: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.[10]

-

Cool the mixture to 0°C in an ice/salt bath.[10]

-

Slowly add a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature below 5°C with vigorous stirring.[10]

-

After the addition is complete, continue stirring at 0°C for 3 hours, then allow the mixture to warm to room temperature and stir overnight.[10]

-

Work-up: Carefully add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.[10]

-

Extract the reaction mixture with four 400 mL portions of diethyl ether.[10]

-

Combine the ether layers, concentrate them to approximately 300 mL using a rotary evaporator, and wash with 50 mL of saturated brine.[10]

-

Re-extract the brine wash with three 100 mL portions of diethyl ether.[10]

-

Purification: Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.[10]

-

Remove the ether by distillation at atmospheric pressure.[10]

-

Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C at 10 mmHg to yield 63–71 g (58–65%) of this compound as a colorless oil.[10]

Caption: Workflow for the synthesis of this compound from L-alanine.

Applications in Research and Drug Development

This compound is a crucial intermediate in the chemical industry.

-

Agrochemicals: It is a key starting material for the synthesis of highly efficient and low-toxicity aryloxyphenoxypropionic acid herbicides.[2][9][16]

-

Pharmaceuticals: This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. For example, it can be used in the synthesis of PPAR agonists.[9] Its derivative, 2-chloropropionyl chloride, reacts with isobutylbenzene (B155976) in the synthesis of ibuprofen.[13]

-

Chiral Synthesis: It is used to produce other valuable chiral molecules. Reduction with lithium aluminum hydride affords (S)-2-chloropropanol, which can be cyclized to form (R)-propylene oxide, a useful chiral epoxide.[13]

Key Chemical Reactions

The reactivity of this compound is centered around the carboxylic acid and the chlorinated chiral center, allowing for a range of chemical transformations.

Caption: Reaction pathways starting from this compound.

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as corrosive, causing severe skin burns and eye damage.[8][17] It is also harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[1][17][18]

-

Safety Precautions:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Handle in a well-ventilated area or in a closed system.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a faceshield.[1][8] Use a suitable respirator (e.g., type ABEK EN14387 filter).[1]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[8][18] Store in a corrosives area and keep locked up.[8][17]

-

-

Toxicology: The compound is a known neurotoxin.[1][9][13] In rats, it has been shown to induce ataxia and cause neuropathological changes, primarily in the cerebellum.[1]

References

- 1. (S)-(-)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. This compound/29617-66-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C3H5ClO2 | CID 107915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 29617-66-1 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 14. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]

- 15. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 16. 2-クロロプロピオン酸 92% | Sigma-Aldrich [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

Spectroscopic Data and Experimental Protocols for (S)-(-)-2-Chloropropionic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Chloropropionic acid, a significant chiral building block in synthetic organic chemistry and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of this compound

This compound is a chiral carboxylic acid with the chemical formula C₃H₅ClO₂.[1] Its stereochemistry plays a crucial role in its biological activity and its utility as a precursor in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is essential for confirming its identity, purity, and stereochemical integrity.

Chemical Structure:

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Material Safety of (S)-(-)-2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-(-)-2-Chloropropionic acid (CAS No. 29617-66-1). The information is compiled and presented to meet the needs of laboratory personnel, researchers, and professionals in the field of drug development. This document includes detailed safety protocols, physical and chemical properties, toxicological information, and experimental methodologies.

Chemical Identification and Physical Properties

This compound, also known as (2S)-Chloropropanoic acid or L-2-Chloropropanoic acid, is a chiral compound used as an intermediate in the synthesis of various organic molecules, including herbicides and pharmaceuticals.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | [3][4] |

| Molecular Weight | 108.52 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Pungent | [1][3] |

| Melting Point | 4 °C / 39.2 °F | [1][3] |

| Boiling Point | 187 °C / 368.6 °F @ 760 mmHg | [1][3] |

| Flash Point | 107 °C / 224.6 °F | [1][3] |

| Density | 1.240 - 1.249 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.4347 | [4][5] |

| Solubility | Miscible with water | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][8] It is also harmful if swallowed or in contact with skin.[1][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1A/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles and a face shield.[9]

-

Skin Protection: Impervious gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing to prevent skin exposure.[3][9]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an appropriate filter for acid gases (Type E, yellow) should be used.[1]

Engineering Controls

Work should be conducted in a chemical fume hood.[8] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9]

Storage

Store in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container.[8][10] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][9] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][11] |

Toxicological Information

This compound is a known neurotoxin, with research indicating selective toxicity to cerebellar granule cells in rats.[5]

| Toxicity Data | Value | Species | Reference(s) | |---|---|---| | Acute Oral Toxicity (TDLo) | 750 mg/kg | Rat |[8] | | Reproductive Toxicity | May cause adverse reproductive effects based on animal studies. Testicular damage was observed in a prolonged oral toxicity study in male rats. | Rat |[9] |

The neurotoxic effects are reported to be delayed, appearing 36-48 hours after exposure.[9] The mechanism is thought to involve the activation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal cell death.[7][12]

Experimental Protocols

Synthesis of this compound from (S)-Alanine

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

(S)-alanine

-

5 N Hydrochloric acid

-

Sodium nitrite (B80452)

-

Sodium carbonate

-

Diethyl ether

-

Calcium chloride

-

Saturated brine solution

Equipment:

-

4-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

500-mL dropping funnel

-

Thermometer

-

Reflux condenser

-

Ice/sodium chloride bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid in the three-necked flask.[1]

-

Cool the mixture to 0°C using an ice/sodium chloride bath.[1]

-

Prepare a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water.

-

Add the sodium nitrite solution dropwise to the (S)-alanine solution over 5 hours, maintaining the temperature below 5°C with vigorous stirring.[1]

-

Allow the reaction mixture to stand overnight at room temperature.[1]

-

Carefully evacuate the flask with stirring for 3 hours to remove nitrogen oxides.[1]

-

Neutralize the mixture by carefully adding 100 g of solid sodium carbonate in small portions.[1]

-

Extract the aqueous layer with four 400 mL portions of diethyl ether.[1]

-

Combine the ether layers and concentrate to approximately 300 mL using a rotary evaporator.[1]

-

Wash the concentrated ether solution with 50 mL of saturated brine, then re-extract the brine with three 100 mL portions of diethyl ether.[1]

-

Combine all ethereal solutions and dry over calcium chloride for 10 hours.[1]

-

Remove the ether by distillation using a rotary evaporator.[1]

-

Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C at 10 mmHg.[1]

In Vivo Neurotoxicity Study in Rats

The following is a generalized protocol based on published studies investigating the neurotoxic effects of this compound.

Animals:

-

Male Wistar rats are commonly used.

Dosing:

-

Prepare a solution of this compound and neutralize it to pH 7 with sodium hydroxide.

-

Administer a single oral dose of 750 mg/kg body weight.[8]

Observation:

-

Monitor the animals for clinical signs of neurotoxicity, such as ataxia (difficulty in maintaining normal locomotion), which typically appear 36-48 hours post-dosing.[9]

Histological Analysis:

-

At selected time points (e.g., 36, 48, 72 hours post-dose), euthanize the animals.

-

Perfuse the animals transcardially with saline followed by a 10% formalin solution.

-

Dissect and remove the brain, with a focus on the cerebellum.

-

Post-fix the brain tissue in 10% formalin.

-

Process the tissue for paraffin (B1166041) embedding.

-

Section the cerebellum at a thickness of 5 µm.

-

Stain the sections with Hematoxylin and Eosin (H&E) to observe neuronal morphology and identify areas of necrosis, particularly in the granule cell layer.[13]

Visualizations

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Proposed Signaling Pathway for Neurotoxicity

References

- 1. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondria, calcium-dependent neuronal death and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway [frontiersin.org]

- 7. L-2-chloropropionic acid-induced neurotoxicity in the rat: a valuable model for studying selective neuronal cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrastructural pathology and cytochemical investigations of L-2-chloropropionic acid-induced neurointoxication of the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Secondary Cerebellar Cortex Injury in Albino Male Rats after MCAO: A Histological and Biochemical Study [mdpi.com]

Synthesis of Enantiomerically Pure (S)-2-Chloropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-chloropropionic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals, particularly aryloxyphenoxypropionic acid herbicides.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final product. This guide provides an in-depth overview of the primary synthetic pathways to obtain enantiomerically pure (S)-2-chloropropionic acid, complete with experimental protocols, quantitative data, and process visualizations.

Stereospecific Synthesis from L-Alanine via Diazotization

One of the most established and reliable methods for preparing (S)-2-chloropropionic acid is the diazotization of the readily available and inexpensive chiral amino acid, L-alanine.[3][4] This reaction proceeds with retention of configuration at the chiral center.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Alanine | [3] |

| Key Reagents | Sodium Nitrite (B80452), Hydrochloric Acid | [3] |

| Yield | 58-65% | [3] |

| Enantiomeric Excess (e.e.) | >99% | [5] |

| Reaction Temperature | 0-5°C | [3] |

| Reaction Time | ~5 hours + overnight | [3] |

Experimental Protocol

Materials:

-

L-alanine (1 mol, 89.1 g)

-

5 N Hydrochloric acid (1300 mL)

-

Sodium nitrite (1.6 mol, 110 g)

-

Water (400 mL)

-

Sodium carbonate

-

Diethyl ether

-

Calcium chloride

-

Ice/sodium chloride bath

Procedure: [3]

-

In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-alanine in 5 N hydrochloric acid.

-

Cool the solution to 0°C using an ice/sodium chloride bath.

-

Slowly add a precooled aqueous solution of sodium nitrite dropwise over 5 hours, maintaining the reaction temperature below 5°C with vigorous stirring.

-

After the addition is complete, remove the cooling bath and allow the mixture to stand at room temperature overnight.

-

Carefully evacuate the flask with stirring for 3 hours to remove dissolved nitrogen oxides.

-

Neutralize the mixture by the portion-wise addition of solid sodium carbonate until foaming ceases.

-

Extract the aqueous solution with four portions of diethyl ether (400 mL each).

-

Combine the ether extracts and wash with saturated brine.

-

Dry the ethereal solution over anhydrous calcium chloride for 10 hours.

-

Remove the diethyl ether using a rotary evaporator.

-

Fractionally distill the oily residue under reduced pressure to yield pure (S)-2-chloropropionic acid (boiling point 75-77°C at 10 mm Hg).

Synthesis Pathway Diagram

Kinetic Resolution of Racemic 2-Chloropropionic Acid

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic methods.

Enzymatic Resolution using Lipases

Lipases are versatile enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[6] Lipases from Candida species are commonly employed for the resolution of 2-halopropionic acids.[7]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Racemic 2-chloropropionic acid | [7] |

| Enzyme | Candida Lipase (B570770) | [7] |

| Method | Asymmetric Esterification | [7] |

| Alcohol | n-Butanol | [7] |

| Solvent | n-Hexane | [7] |

| Conversion | 68% | [7] |

| Enantiomeric Excess (e.e.) of (S)-acid | 95% | [7] |

| Reaction Time | 14.5 hours | [7] |

| Reaction Temperature | 30°C | [7] |

Experimental Protocol (Representative)

Materials:

-

Racemic 2-chloropropionic acid (4.34 g)

-

Candida lipase (2 g)

-

n-Butanol (11.0 mL)

-

n-Hexane (400 mL)

Procedure: [7]

-

To a solution of racemic 2-chloropropionic acid in n-hexane, add n-butanol and Candida lipase.

-

Stir the mixture vigorously at 30°C for 14.5 hours.

-

Monitor the reaction for a conversion of approximately 68%.

-

Separate the enzyme from the reaction mixture by filtration.

-

Isolate the unreacted (S)-2-chloropropionic acid from the reaction mixture, for instance, by vacuum distillation. The (R)-ester will also be present.

Enzymatic Resolution Workflow

Chemical Resolution using Chiral Amines

This classical method involves the reaction of racemic 2-chloropropionic acid with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Racemic 2-chloropropionic acid | [8] |

| Resolving Agent | Optically active 2-aryl-2-isopropylethylamine | [8] |

| Yield of (S)-acid | 24.2% | [8] |

| Enantiomeric Excess (e.e.) | 83.2% | [8] |

Experimental Protocol (General)

Materials:

-

Racemic 2-chloropropionic acid

-

Optically active amine (e.g., (-)-1-(1-naphthyl)ethylamine)

-

Suitable solvent (e.g., isopropanol)

-

Acid (for liberation of the resolved acid)

-

Base (for recovery of the resolving agent)

Procedure:

-

Dissolve the racemic 2-chloropropionic acid in a suitable solvent.

-

Add a solution of the optically active amine (approximately 0.8-1.0 equivalent) to the acid solution, often with gentle warming.

-

Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Isolate the precipitated salt by filtration.

-

Treat the isolated salt with an acid (e.g., HCl) to liberate the enantiomerically enriched 2-chloropropionic acid.

-

Extract the resolved acid with an organic solvent.

-

The resolving agent can be recovered from the aqueous layer by basification and extraction.

-

The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer of 2-chloropropionic acid.

Chemical Resolution Workflow

Synthesis from Chiral Lactic Acid

(S)-2-chloropropionic acid can also be synthesized from L-lactic acid, which is a readily available chiral starting material. The process typically involves the esterification of L-lactic acid, followed by chlorination with inversion of configuration using a reagent like thionyl chloride, and subsequent hydrolysis of the resulting ester.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Lactic acid ester | [9][10] |

| Chlorinating Agent | Thionyl Chloride | [9][10] |

| Catalyst | Phase-transfer catalyst | [10] |

| Yield (ester formation) | 92-96% | [10] |

| Optical Purity (ester) | 95-98% | [10] |

| Configuration | Inversion | [10] |

Experimental Protocol (Two-Step)

Part 1: Synthesis of (S)-2-Chloropropionic Acid Ester [10] Materials:

-

L-lactic acid ester (1.0 mol)

-

Thionyl chloride (1.05 mol)

-

Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)

Procedure:

-

Add the L-lactic acid ester dropwise to thionyl chloride at room temperature with stirring.

-

After the evolution of hydrogen chloride ceases, allow the solution to stand for 24 hours to form the intermediate chlorosulfinoxypropionic acid ester.

-

Heat the crude intermediate in the presence of a phase-transfer catalyst under vacuum.

-

The (S)-2-chloropropionic acid ester is formed and distills directly from the reaction vessel.

Part 2: Hydrolysis to (S)-2-Chloropropionic Acid Materials:

-

(S)-2-chloropropionic acid ester

-

Aqueous base (e.g., NaOH solution)

-

Acid for neutralization (e.g., HCl)

Procedure:

-

Hydrolyze the ester by heating with an aqueous base.

-

After the reaction is complete, cool the mixture and acidify to precipitate the (S)-2-chloropropionic acid.

-

Isolate the product by extraction with an organic solvent and subsequent purification.

Synthesis Pathway from L-Lactic Acid

Asymmetric Reduction of 2-Chloroacrylic Acid

A biocatalytic approach involves the asymmetric reduction of 2-chloroacrylic acid using a specific reductase enzyme. This method can offer high enantioselectivity and operates under mild conditions.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloroacrylic acid | [11] |

| Enzyme System | 2-Haloacrylate reductase from Burkholderia sp. WS | [11] |

| Cofactor Regeneration | Glucose dehydrogenase | [11] |

| Product Concentration | 37.4 g/L | [11] |

| Enantiomeric Excess (e.e.) | >99.9% | [11] |

Experimental Protocol (Conceptual)

Procedure:

-

Construct a whole-cell biocatalyst system, typically using recombinant E. coli, co-expressing 2-haloacrylate reductase and an enzyme for NADPH regeneration (e.g., glucose dehydrogenase).

-

In a buffered aqueous medium, combine the whole-cell biocatalyst with the substrate, 2-chloroacrylic acid, and a co-substrate for cofactor regeneration (e.g., glucose).

-

Maintain the reaction under optimal pH and temperature until the substrate is consumed.

-

Isolate the (S)-2-chloropropionic acid from the reaction broth.

Asymmetric Reduction Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 5. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 10. EP0056981A1 - Process for the preparation of optically active 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 11. Production of (S)-2-chloropropionate by asymmetric reduction of 2-chloroacrylate with 2-haloacrylate reductase coupled with glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Role and Toxicity of (S)-2-Chloropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Chloropropanoic acid, a chiral organochlorine compound, holds a dual identity in the scientific landscape. It serves as a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, yet it also exhibits significant neurotoxicity. This technical guide provides a comprehensive overview of the biological roles and toxicological profile of (S)-2-chloropropanoic acid. We delve into its mechanisms of action, including its impact on crucial signaling pathways, and present quantitative toxicity data. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research in this area.

Biological Role and Applications

(S)-2-Chloropropanoic acid is primarily utilized as a chiral intermediate in the chemical industry. Its stereospecific nature is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Synthesis: It serves as a precursor for the development of various drug candidates where specific stereochemistry is essential for therapeutic efficacy and reduced side effects.

-

Agrochemicals: (S)-2-Chloropropanoic acid is a key component in the manufacture of certain herbicides.[1] Its herbicidal activity stems from its ability to disrupt essential enzymatic pathways in plants, leading to the inhibition of their metabolic processes.[2]

While not a naturally abundant compound, trace amounts have been identified in some microbial metabolites. Industrially, it is synthesized through the chlorination of propionic acid derivatives.

Toxicological Profile

The toxicity of (S)-2-chloropropanoic acid, particularly its neurotoxicity, is a significant area of research. The L-enantiomer, which corresponds to the (S)-enantiomer, is a known neurotoxin.

Neurotoxicity

Oral administration of L-2-chloropropionic acid in rats leads to selective necrosis of the granule cell layer in the cerebellum.[2][3] This damage is delayed, typically appearing 36-48 hours after exposure. The neurotoxic effects manifest as ataxia and other locomotor dysfunctions.

The proposed mechanism of neurotoxicity is multifactorial, involving an excitotoxic process:

-

NMDA Receptor Involvement: Evidence suggests that the neurotoxicity is mediated through the activation of N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors.[4]

-

Calcium Influx: This activation likely leads to an excessive influx of calcium into the cerebellar granule cells, disrupting cellular calcium homeostasis.

-

Free Radical Production: The toxic effects are also associated with the production of reactive oxygen species (ROS), leading to oxidative stress. The free radical trapping agent N-tert-butyl-alpha-(2-sulfophenyl)-nitrone (S-PBN) has been shown to provide complete protection against L-CPA-induced toxicity in vitro.[5]

-

Mitochondrial Dysfunction: The mitochondrial transition pore inhibitor, Cyclosporin A, offers partial protection, indicating the involvement of mitochondrial pathways in the cell death process.[5]

Other Toxic Effects

(S)-2-Chloropropanoic acid is also classified as:

-

Corrosive: It can cause severe skin burns and eye damage.[6]

-

Harmful if swallowed or in contact with skin.

-

Potential for Male Reproductive Toxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of 2-chloropropanoic acid.

| Toxicity Endpoint | Test Organism/System | Value | Reference |

| LD50 (Oral) | Rat | 500 mg/kg |

| Toxicity Endpoint | Test System | Exposure Time | Value (mM) | Reference |

| EC50 | Rat cerebellar granule cells | 24 hours | 18.3 ± 0.3 | [5] |

| EC50 | Rat cerebellar granule cells | 48 hours | 7.4 ± 0.1 | [5] |

| EC50 | Rat cerebellar granule cells | 72 hours | 3.5 ± 0.1 | [5] |

Signaling Pathways and Mechanisms of Action

The neurotoxicity of (S)-2-chloropropanoic acid appears to be primarily driven by an excitotoxic mechanism in cerebellar granule cells. The proposed signaling pathway is illustrated below.

(S)-2-chloropropanoic acid is also known to inhibit pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. While this activation has been demonstrated, its direct link to the observed neurotoxicity is not fully established.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the neurotoxicity of (S)-2-chloropropanoic acid.

In Vitro Neurotoxicity Assay using Primary Rat Cerebellar Granule Cell Culture

This protocol outlines the assessment of (S)-2-chloropropanoic acid's neurotoxicity on primary cultures of rat cerebellar granule cells.

Materials:

-

Postnatal day 7-8 Sprague-Dawley rat pups

-

Dissection medium (e.g., Hank's Balanced Salt Solution)

-

Enzyme solution (e.g., trypsin)

-

Culture medium (e.g., Basal Medium Eagle supplemented with serum and potassium chloride)

-

Poly-L-lysine coated culture plates

-

(S)-2-Chloropropanoic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Culture:

-

Isolate cerebella from rat pups under sterile conditions.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the cerebellar granule cells on poly-L-lysine coated plates at a desired density.

-

Culture the cells for 7-10 days to allow for differentiation.

-

-

Toxicity Assay:

-

Prepare a stock solution of (S)-2-chloropropanoic acid and dilute to various concentrations in the culture medium.

-

Replace the existing medium in the cell culture plates with the medium containing different concentrations of the test compound.

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value.

-

In Vivo Neurotoxicity Study in Rats

This protocol describes the induction and assessment of neurotoxicity in rats following oral administration of (S)-2-chloropropanoic acid.

Materials:

-

Adult male Sprague-Dawley rats

-

(S)-2-Chloropropanoic acid

-

Vehicle (e.g., water)

-

Oral gavage needles

-

Anesthetics

-

Perfusion and fixation solutions (e.g., saline and formalin)

-

Histopathology equipment and reagents

Procedure:

-

Animal Dosing:

-

Acclimatize rats to the housing conditions for at least one week.

-

Prepare a neutralized solution of (S)-2-chloropropanoic acid in the vehicle.

-

Administer a single oral dose of the test compound (e.g., 750 mg/kg) to the rats using a gavage needle. A control group should receive the vehicle only.

-

-

Observation and Tissue Collection:

-

Monitor the animals for clinical signs of neurotoxicity, such as ataxia, at regular intervals.

-

At predetermined time points (e.g., 36 and 48 hours post-dosing), anesthetize the animals.

-

Perform transcardial perfusion with saline followed by a fixative solution.

-

Carefully dissect the brain and isolate the cerebellum.

-

-

Histopathological Analysis:

-

Process the cerebellar tissue for paraffin (B1166041) embedding.

-

Cut thin sections of the cerebellum and mount them on microscope slides.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains.

-

Examine the sections under a microscope to assess the extent of neuronal necrosis in the granule cell layer.

-

Conclusion

(S)-2-chloropropanoic acid presents a classic example of a molecule with both beneficial applications and significant toxicological concerns. Its role as a chiral building block is indispensable in modern synthetic chemistry. However, its potent and selective neurotoxicity necessitates careful handling and a thorough understanding of its mechanisms of action. The excitotoxic pathway involving NMDA receptor activation, calcium dysregulation, and oxidative stress provides a framework for its neurotoxic effects. Further research is warranted to fully elucidate the intricate molecular events leading to cerebellar granule cell necrosis and to explore potential therapeutic interventions to mitigate its toxicity. The detailed protocols provided herein serve as a foundation for researchers to further investigate the multifaceted nature of this compound.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Reactivity of (S)-(-)-2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Chloropropionic acid, a chiral halogenated organic acid, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its stereospecific nature makes it a valuable intermediate for the production of enantiomerically pure active ingredients, where specific stereoisomers are often responsible for the desired biological activity.[1] Understanding the stability and reactivity of this molecule is paramount for its effective use in synthesis, ensuring the integrity of the final product and the safety of the manufacturing process. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physical and chemical properties, known reactions, and general protocols for stability and reactivity testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems and under various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | [2] |

| Molecular Weight | 108.52 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| pKa | 2.83 (at 25°C) | [3] |

| Boiling Point | 186 °C (at 760 mmHg) | [2] |

| Melting Point | -13 °C | [1] |

| Density | 1.2585 g/cm³ (at 20°C) | [2] |

| Solubility | Miscible with water, ethanol, and diethyl ether. | [2] |

Stability Profile

This compound is generally stable under normal storage conditions. However, as a halogenated carboxylic acid, its stability can be influenced by factors such as temperature, pH, and light.

Thermal Stability: While specific degradation kinetics and Arrhenius parameters for this compound are not readily available in the public domain, general principles of thermal decomposition for organic compounds apply. At elevated temperatures, decarboxylation and dehydrochlorination are potential degradation pathways. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to determine its decomposition temperature and thermal behavior.

pH Stability: The stability of this compound is pH-dependent. In aqueous solutions, it can undergo hydrolysis, particularly under basic conditions. The rate of hydrolysis is expected to increase with increasing pH due to the increased concentration of the hydroxide (B78521) nucleophile. Under acidic conditions, the carboxylic acid group is protonated, which may influence its stability and reactivity.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can potentially lead to the degradation of halogenated organic compounds. Photodegradation can occur through various mechanisms, including homolytic cleavage of the carbon-chlorine bond to form radical intermediates.

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the carboxylic acid group and the chlorine atom on the alpha-carbon.

Acid-Base Reactions: As a carboxylic acid, it readily undergoes acid-base reactions with bases to form the corresponding carboxylate salt.

Nucleophilic Substitution: The carbon atom bearing the chlorine atom is electrophilic and is susceptible to nucleophilic attack. This compound and its esters typically undergo bimolecular nucleophilic substitution (Sₙ2) reactions. This reaction proceeds with an inversion of stereochemistry at the chiral center, a crucial aspect for stereospecific synthesis. A variety of nucleophiles, such as hydroxides, alkoxides, and amines, can displace the chloride ion.

Reduction: Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride to yield (S)-2-chloropropanol.[1]

Conversion to other functional groups: The carboxylic acid moiety can be converted to other functional groups, such as acid chlorides, esters, and amides, using standard organic synthesis methodologies. For instance, reaction with thionyl chloride will produce the corresponding acid chloride.

Experimental Protocols

Detailed experimental protocols for assessing the stability and reactivity of chemical compounds are provided by international regulatory bodies such as the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Stability Testing (Following ICH Q1A Guidelines):

1. Stress Testing (Forced Degradation):

-

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.

-

Conditions:

-

Acidic: 0.1 M HCl at 60°C for a specified duration.

-

Basic: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat at a temperature significantly above the recommended storage temperature.

-

Photostability: Exposure to a light source according to ICH Q1B guidelines.

-

2. Accelerated and Long-Term Stability Testing:

-

Objective: To evaluate the stability of the substance under defined storage conditions to establish a re-test period.

-

Conditions (for a substance intended for storage at room temperature):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Analysis: Samples are analyzed at specified time points for appearance, assay, and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Reactivity Assessment: Nucleophilic Substitution with Sodium Hydroxide

-

Objective: To determine the rate of nucleophilic substitution by monitoring the disappearance of the starting material or the appearance of the product.

-

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if needed for solubility).

-

Prepare a standard solution of sodium hydroxide in the same solvent system.

-

Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

-

Initiate the reaction by mixing the two solutions.

-

At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the base with a known amount of acid).

-

Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC, titration) to determine the concentration of the remaining this compound or the formed product, (S)-lactic acid.

-

Plot the concentration data versus time to determine the reaction rate and rate constant.

-

Visualizations

Caption: Workflow for Stability Testing of a Drug Substance.

References

Navigating the Solubility Landscape of (S)-(-)-2-Chloropropionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2-Chloropropionic acid, a chiral carboxylic acid, serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addresses the current landscape of available data, and presents a detailed protocol for its experimental determination.

Quantitative Solubility Data: A Noteworthy Absence in Public Literature

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in a diverse range of organic solvents. While qualitative descriptions are available, precise numerical data, such as mole fraction, molarity, or grams per 100 mL at various temperatures, remains largely unpublished. This absence of data underscores the need for experimental determination by researchers working with this compound.

Qualitative Solubility Profile

Based on available safety data sheets and chemical database entries, a qualitative solubility profile of this compound has been compiled. This information provides a general understanding of its behavior in common organic solvents.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble |

| Ethanol | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Ketones | Acetone | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Water | Water | Soluble |

Note: "Miscible" implies that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of the solute dissolves in the solvent. "Slightly soluble" suggests that only a small amount of the solute dissolves. These are general terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

To address the lack of quantitative data, researchers can employ the isothermal equilibrium method, a reliable and widely used technique for determining the solubility of a solid or liquid compound in a solvent. The following is a detailed, generalized protocol.

Principle

An excess amount of this compound is mixed with the chosen organic solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After equilibrium is achieved, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined analytically.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer or thermocouple

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, or a titrator for acid-base titration.

-

-

Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Mobile phase for HPLC or carrier gas for GC (if applicable)

-

Standard solutions for calibration (if applicable)

-

Titrant (e.g., standardized sodium hydroxide (B78521) solution) and indicator for titration method.

-

Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound and transfer it to a pre-weighed vial. The excess amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the constant temperature shaker bath or on the magnetic stirrer set to the desired temperature.

-

Agitate the mixture vigorously to ensure thorough mixing and facilitate the dissolution process.

-

Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours). The required time for reaching equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a sufficient time (e.g., 2-4 hours) at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the mass of the collected filtrate.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC, or titration) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as:

-

Mole fraction (x): x = moles of solute / (moles of solute + moles of solvent)

-

Molarity (mol/L): M = moles of solute / volume of solution (L)

-

Mass/Volume ( g/100 mL): (mass of solute (g) / volume of solution (mL)) * 100

-

-

-

Repeatability:

-

Repeat the experiment at least three times for each solvent and temperature to ensure the reliability and reproducibility of the results.

-

Visualizing the Experimental Workflow

The logical flow of the isothermal equilibrium method for solubility determination can be visualized using the following diagram.

Thermochemical Profile of (S)-(-)-2-Chloropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Chloropropionic acid, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and the development of robust manufacturing protocols. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details established experimental methodologies for its determination, and presents a logical workflow for its analysis.

Core Thermochemical Data

The following table summarizes the key thermochemical parameters for 2-chloropropionic acid. It is important to note that some of the available data does not differentiate between the specific (S)-(-) enantiomer and the racemic mixture. However, for most thermochemical properties such as enthalpy of formation, the difference between enantiomers is negligible and falls within the experimental error of the measurement.

| Thermochemical Property | Symbol (State) | Value | Unit | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH⁰ (liquid) | -522.5 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation | ΔfH⁰ (gas) | -475.8 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion | ΔcH⁰ (liquid) | -1396.20 | kJ/mol | [2] |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | [3] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol | [3] |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | Data not available | kJ/mol | [3] |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | Data not available | kJ/mol | [3] |

| Dissociation Constant | pKa (25°C, water) | 2.83 | [1] |

Experimental Protocols: Determination of Enthalpy of Combustion by Bomb Calorimetry

The enthalpy of combustion is a critical thermochemical parameter determined experimentally using a bomb calorimeter. For halogenated organic compounds like this compound, special considerations are necessary to ensure complete combustion and to handle the corrosive products formed (e.g., HCl). The following is a detailed, generalized protocol for this determination.

Principle

A known mass of the sample is completely combusted in a sealed, constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured, and from this, the heat of combustion is calculated. For chloro-organic compounds, a rotating-bomb calorimeter is often preferred to ensure that the combustion products dissolve in a capture solution, leading to a well-defined final state.[4]

Equipment and Reagents

-

Adiabatic or isoperibol bomb calorimeter

-

Oxygen bomb (preferably with a platinum lining or made of a corrosion-resistant alloy)

-

Crucible (platinum or quartz)

-

Pellet press

-

Fuse wire (e.g., platinum or nickel-chromium)

-

High-pressure oxygen cylinder with a regulator

-

Calibrated digital thermometer (resolution of at least 0.001 °C)

-

Distilled or deionized water

-

Benzoic acid (as a standard for calibration)

-

This compound sample

-

Arsenious oxide or sodium arsenite solution (to reduce chlorine to chloride ions)

Procedure

Part 1: Calorimeter Calibration

-

Preparation of the Standard: Accurately weigh approximately 1 g of benzoic acid and press it into a pellet. Place the pellet in the crucible.

-

Fuse Wire Attachment: Cut a measured length of fuse wire (approx. 10 cm) and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Bomb Assembly: Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor. Carefully place the bomb head into the bomb cylinder and seal it tightly.

-

Oxygen Filling: Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen. Then, pressurize the bomb with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: Place the sealed bomb into the calorimeter bucket. Accurately weigh a known mass of distilled water (typically 2000 g) and add it to the bucket, ensuring the bomb is fully submerged.

-

Temperature Equilibration and Firing: Assemble the calorimeter, start the stirrer, and allow the system to reach thermal equilibrium. Record the temperature at regular intervals for several minutes to establish a baseline. Ignite the sample by passing a current through the fuse wire.

-

Data Acquisition: Record the temperature of the water bath at short intervals until a maximum temperature is reached and then begins to fall. Continue recording to establish a post-combustion temperature trend.

-

Calculations: Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

Part 2: Combustion of this compound

-

Sample Preparation: Accurately weigh approximately 0.8-1.0 g of this compound. As it is a liquid at room temperature, it should be encapsulated in a gelatin capsule or a similar combustible container of known heat of combustion.

-

Capture Solution: Instead of distilled water, add a small, known volume of a reducing solution (e.g., arsenious oxide) to the bomb. This will quantitatively reduce the chlorine produced during combustion to chloride ions, preventing the formation of a mixture of chlorine and hydrochloric acid.

-

Combustion Procedure: Repeat steps 1.2 to 1.7 for the this compound sample.

-

Analysis of Products: After combustion, vent the bomb and analyze the liquid contents to confirm the complete conversion of chlorine to chloride ions and to check for any unburned carbon.

-

Calculations: Calculate the heat of combustion of the sample, making corrections for the heat of combustion of the fuse wire, the gelatin capsule (if used), and the heat of reaction of the capture solution.

Mandatory Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the comprehensive thermochemical analysis of a chiral organic acid like this compound.

Caption: Workflow for the thermochemical analysis of a chiral organic acid.

This comprehensive approach ensures the accuracy and reliability of the determined thermochemical data, which is essential for the safe and efficient application of this compound in research and development.

References

Methodological & Application

The Versatility of (S)-(-)-2-Chloropropionic Acid in Asymmetric Synthesis: Application Notes and Protocols

(S)-(-)-2-Chloropropionic acid , a readily available and cost-effective chiral building block, serves as a cornerstone in modern asymmetric synthesis. Its utility spans the agrochemical and pharmaceutical industries, where the precise control of stereochemistry is paramount for biological activity and safety. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the diverse applications of this versatile synthon.

Introduction

This compound [CAS: 29617-66-1] is a colorless to light yellow liquid possessing a stereogenic center at the C-2 position.[1] This inherent chirality makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules. Its applications range from the synthesis of high-potency herbicides to the construction of critical chiral intermediates for active pharmaceutical ingredients (APIs).

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | |

| Molecular Weight | 108.52 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 77 °C / 10 mmHg | [1] |

| Density | 1.249 g/mL at 25 °C | |